Lipophilicity Differential: Meta- vs. Para-Substituted Isomers
The meta-bromophenyl substitution confers a higher computed logP value (2.90) compared to the para-bromo isomer (2.79), as determined by the same computational method (XLogP3) [1]. This 0.11 logP unit increase indicates greater lipophilicity, which can significantly influence passive membrane permeability, tissue distribution, and HPLC retention time in drug discovery workflows.
| Evidence Dimension | Partition Coefficient (logP, predicted) |
|---|---|
| Target Compound Data | 2.90 (XLogP3) |
| Comparator Or Baseline | 3-(4-Bromophenyl)cyclobutan-1-one, 2.79 (XLogP3) |
| Quantified Difference | +0.11 logP units (3.9% relative increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for both compounds |
Why This Matters
The difference in lipophilicity allows researchers to select the meta-isomer for projects requiring enhanced membrane permeability or adjusted chromatographic retention, avoiding the need for late-stage re-optimization.
- [1] PubChem. (2025). 3-(3-Bromophenyl)cyclobutan-1-one (CID 17750101) and 3-(4-Bromophenyl)cyclobutan-1-one (CID 17850102). View Source
